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Compound of Interest

Compound Name: alpha-Methyltryptophan

Cat. No.: B555742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of alpha-
methyltryptophan (a-MTP), L-alpha-methyltryptophan (L-a-MTP) and D-alpha-
methyltryptophan (D-a-MTP). This document details their distinct pharmacological properties,
underlying mechanisms of action, and relevant experimental protocols, offering valuable
insights for researchers in drug discovery and development.

Core Properties and Enantiomer-Specific Activities

alpha-Methyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan.
The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two
enantiomers with markedly different biological activities. While the racemic mixture, DL-a-MTP,
has been studied for various effects, including weight reduction and as a blocker of the amino
acid transporter SLC6A14, recent research has elucidated the specific roles of each
enantiomer.[1][2]

L-alpha-Methyltryptophan (L-a-MTP) is primarily recognized for its role as a selective blocker
of the solute carrier transporter SLC6A14 and its subsequent effects on cellular metabolism
and growth.[1] It is also utilized as a tracer in positron emission tomography (PET) to monitor
serotonin synthesis in the brain.[3]

D-alpha-Methyltryptophan (D-a-MTP), in contrast, is primarily known for its activity as an
inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune
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responses.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of alpha-
methyltryptophan.

Table 1: Physical and Chemical Properties

DL-a- L-a- D-a-
Property

Methyltryptophan Methyltryptophan Methyltryptophan
CAS Number 153-91-3[6][7] 16709-25-4 49996-73-0
Molecular Formula C12H14N202[6][7] C12H14N202 C12H14N202
Molecular Weight 218.25 g/mol [4] 218.25 g/mol 218.25 g/mol

White to off-white ]
Appearance ) ) White powder
crystalline solid[6][7]

Soluble in polar

Solubilit
Y solvents[6][7]

Table 2: Pharmacological Properties
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Parameter L-a-Methyltryptophan D-a-Methyltryptophan
) SLC6A14 (Solute Carrier IDO1 (Indoleamine 2,3-
Primary Target ) i
Family 6 Member 14)[1] dioxygenase 1)[4][5]
Activity Blocker[6] Inhibitor[4][5]

ICso (SLC6A14)

~250 pM (for DL-a-MTP)[6]

ICso (IDO1)

Weak inhibitor; specific 1Cso
not consistently reported, often
studied as the related D-1-
methyltryptophan.

Key Biological Effects

- Weight reduction[2][8]-
Inhibition of MTOR
signaling[9]- Induction of
autophagy and apoptosis in
cancer cells[1]- Serves as a
prodrug for a-

methylserotonin[3]

- Immunomodulation[5]-
Potential anti-cancer effects
through immune checkpoint
inhibition[4]

Signaling Pathways and Mechanisms of Action
L-alpha-Methyltryptophan: Targeting SLC6A14 and

MTOR Signaling

L-a-MTP exerts its primary effects by blocking the amino acid transporter SLC6A14. This

transporter is upregulated in several types of cancer and is responsible for the uptake of a

broad range of amino acids.[10] By inhibiting SLC6A14, L-a-MTP induces amino acid

deprivation within cancer cells, leading to the inhibition of the mammalian target of rapamycin

(mTOR) signaling pathway.[9] mTOR is a central regulator of cell growth, proliferation, and
survival.[5][11][12] The inhibition of MTORC1, a key complex in the mTOR pathway,
subsequently leads to the induction of autophagy and apoptosis.[1][13]
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Figure 1: L-a-MTP mediated inhibition of mTOR signaling.

L-alpha-Methyltryptophan: Metabolism via the Serotonin
Pathway

L-a-MTP can also be metabolized in a pathway analogous to that of L-tryptophan, leading to
the formation of a-methylserotonin (aMS).[3] This process involves two key enzymes:
tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). aMS is a
non-selective serotonin receptor agonist. Unlike serotonin, aMS is not a substrate for
monoamine oxidase (MAO), leading to a longer duration of action.[3]
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Figure 2: Metabolic pathway of L-a-MTP to a-methylserotonin.

D-alpha-Methyltryptophan: Inhibition of the Indoleamine
2,3-Dioxygenase (IDO) Pathway

D-a-MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in
tryptophan catabolism along the kynurenine pathway.[5] In the tumor microenvironment, IDO1
expression is often upregulated, leading to the depletion of tryptophan and the accumulation of
kynurenine metabolites. This creates an immunosuppressive environment by inhibiting the
proliferation and function of effector T cells and promoting the generation of regulatory T cells.
By inhibiting IDO1, D-a-MTP can help to restore anti-tumor immunity.
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Alkylation Reaction Culture IDO1-expressing cells
(e.g., with 2-nitropropane derivative) (e.g., IFN-y stimulated HeLa or SKOV-3 cells)

! !

Treat cells with varying concentrations
of D-a-MTP

! !

Formation of Diastereomeric Salts
(with chiral resolving agent, e.g., tartaric acid)

! !

Fractional Crystallization Collect cell culture supernatant

! !

Precipitate proteins
(e.g., with trichloroacetic acid)

! !

Liberation of Enantiomers Measure kynurenine concentration
(removal of resolving agent) (e.g., by HPLC or colorimetric assay)

Racemic DL-a-MTP

Incubate for 24-48 hours

Separation of Diastereomers
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Culture cells expressing SLC6A14
(e.g., MCF-7 or pancreatic cancer cells)

!

Pre-incubate cells with varying
concentrations of L-a-MTP

!

Add radiolabeled substrate
(e.g., [*H]Arginine or [**C]Tryptophan)

!

Incubate for a short period
to allow substrate uptake

!

Wash cells to remove
extracellular substrate

!

Lyse cells

!

Measure intracellular radioactivity
(scintillation counting)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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